![molecular formula C12H22N2O2 B15278887 tert-Butyl (R)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B15278887.png)
tert-Butyl (R)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ®-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate: is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.2887 g/mol . It is known for its use in the preparation of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diazaspiro compound with tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl ®-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
tert-Butyl ®-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems, particularly in the context of neurological and psychiatric disorders.
Medicine: It is used in the development of pharmaceutical compounds targeting specific receptors or enzymes involved in neurological conditions.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of tert-Butyl ®-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an inhibitor or modulator of these targets, thereby influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate
- tert-Butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
- tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Uniqueness: tert-Butyl ®-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it valuable in the development of targeted pharmaceutical compounds .
Eigenschaften
Molekularformel |
C12H22N2O2 |
|---|---|
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
tert-butyl (5R)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-9-7-14(8-12(13-9)5-6-12)10(15)16-11(2,3)4/h9,13H,5-8H2,1-4H3/t9-/m1/s1 |
InChI-Schlüssel |
AMRBXWNNKQBLOC-SECBINFHSA-N |
Isomerische SMILES |
C[C@@H]1CN(CC2(N1)CC2)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC1CN(CC2(N1)CC2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6-Dimethyl-5-azaspiro[2.4]heptane](/img/structure/B15278804.png)
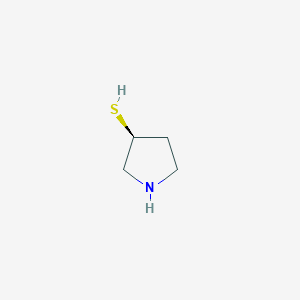

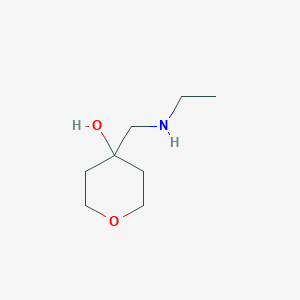
![2-{[(4-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B15278836.png)
![5,6-Dihydro-4H-cyclopenta[d]oxazole-2-carboxylic acid](/img/structure/B15278844.png)
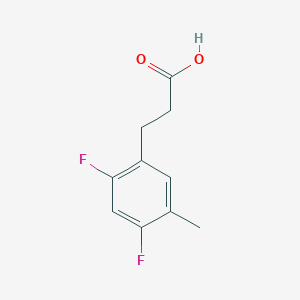
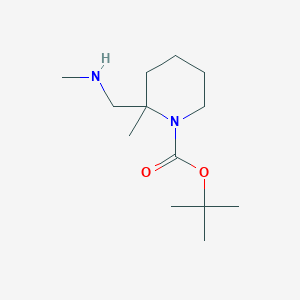
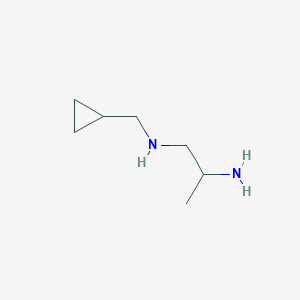

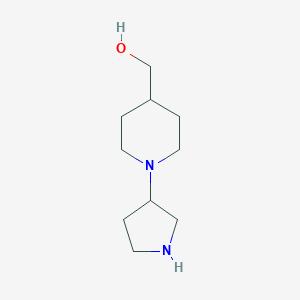
![2-Cyclopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15278872.png)
![2-{[(1-Methoxypropan-2-yl)amino]methyl}-4-methylphenol](/img/structure/B15278877.png)
![Ethyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B15278879.png)
